

# "inter-laboratory discrepancies in Potassium-Argon dating"

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## Compound of Interest

Compound Name: Potassium K-40

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## Technical Support Center: Potassium-Argon (K-Ar) Dating

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address inter-laboratory discrepancies in Potassium-Argon (K-Ar) dating. It is intended for researchers, scientists, and professionals in relevant fields.

## Frequently Asked Questions (FAQs)

**Q1:** What are the most common reasons for obtaining K-Ar ages that are significantly younger than expected or ages reported by other laboratories?

**A1:** The most frequent cause of erroneously young K-Ar ages is the loss of the daughter isotope, radiogenic argon ( $^{40}\text{Ar}^*$ ), from the sample material after its formation.<sup>[1]</sup> This can happen through several mechanisms:

- **Geological Alteration:** Weathering or hydrothermal alteration can damage the crystal lattice of minerals, allowing the trapped  $^{40}\text{Ar}^*$  to escape.<sup>[1][2]</sup> It is crucial to select samples that are as fresh and unaltered as possible.
- **High Temperatures:** If the rock has been subjected to a thermal event (metamorphism) after its initial formation that exceeds the "closure temperature" of the dated mineral, the K-Ar clock can be partially or completely reset, leading to a younger age.

- **Sample Preparation:** Improper handling during sample preparation, such as excessive heat during crushing or drying, can induce argon loss. Samples should be gently baked overnight in a vacuum furnace to remove atmospheric argon without affecting the radiogenic argon.[3]

Q2: Our lab obtained a significantly older age for a sample compared to a collaborating lab. What could be the cause?

A2: Obtaining an age that is too old is typically caused by the presence of "excess argon" ( $^{40}\text{ArE}$ ).[1][4] This is  $^{40}\text{Ar}$  that is not from the in-situ decay of  $^{40}\text{K}$  within the mineral since it crystallized and is not corrected for by the standard atmospheric correction.[1]

- **Inherited Argon:** The mineral may have incorporated non-atmospheric argon from its environment during crystallization.[5][6][7] This is a known issue in minerals with channel-like crystal structures (e.g., beryl, cordierite) and can also occur when magma is not fully degassed before cooling.[5][6][7]
- **Xenocrysts/Xenoliths:** Contamination of the magma with older rock fragments (xenoliths) or crystals (xenocrysts) can introduce extraneous argon, leading to an artificially old age.[8][9] Careful petrographic examination is necessary to identify and avoid such contaminants.
- **Mantle-Derived Argon:** Magmas can carry argon from the Earth's mantle, which may have a different isotopic composition than atmospheric argon.[9] If this is not accounted for, it will be incorrectly identified as radiogenic argon.

Q3: How critical is sample selection and preparation for minimizing inter-laboratory discrepancies?

A3: Sample selection and preparation are fundamentally important for accurate and reproducible K-Ar dating. Discrepancies often originate from inconsistencies in these initial steps.

- **Sample Suitability:** Choose fresh, unaltered samples from geologically meaningful locations.[2][3] Avoid vesicular material and rocks with obvious weathering rinds or calcite veins.[2] Minerals like sanidine, biotite, muscovite, and hornblende are often preferred.[3][4]
- **Sample Amount:** The required sample mass depends on the expected age and the potassium content of the mineral.[10] Young rocks have very low concentrations of

radiogenic  $^{40}\text{Ar}$  and thus require a larger sample size to generate a measurable signal.[10]

- Preparation Protocol: A standardized protocol should be followed, including crushing, sieving to a specific grain size, and separation of the target mineral using magnetic and heavy liquid techniques.[3][4] The separated mineral fraction should be cleaned with acids and deionized water.[4]

Q4: How does atmospheric argon contamination affect results, and how is it corrected?

A4: Argon makes up about 1% of the atmosphere, and contamination from atmospheric argon is a significant challenge, especially for young samples where the amount of radiogenic argon is very low.[3][5]

- Correction Method: The correction is made by measuring the amount of  $^{36}\text{Ar}$  in the sample gas. Since  $^{36}\text{Ar}$  is not produced by the decay of  $^{40}\text{K}$ , its presence is assumed to be from atmospheric contamination.[1] By knowing the constant atmospheric  $^{40}\text{Ar}/^{36}\text{Ar}$  ratio (approximately 295.5), one can calculate the amount of atmospheric  $^{40}\text{Ar}$  in the sample and subtract it from the total measured  $^{40}\text{Ar}$  to find the radiogenic  $^{40}\text{Ar}^*$ . [1][11]
- Error Magnification: This correction can be a major source of error. Any uncertainty in the measurement of  $^{36}\text{Ar}$  is magnified by nearly 300 times in the calculated atmospheric  $^{40}\text{Ar}$  component.[5] As the proportion of atmospheric contamination increases, the error in the final calculated age grows significantly.[5]

Q5: Why do K-Ar and  $^{40}\text{Ar}/^{39}\text{Ar}$  dating methods sometimes yield different results for the same sample?

A5: The  $^{40}\text{Ar}/^{39}\text{Ar}$  method is a refinement of the K-Ar technique and addresses some of its key limitations, which can lead to different results.

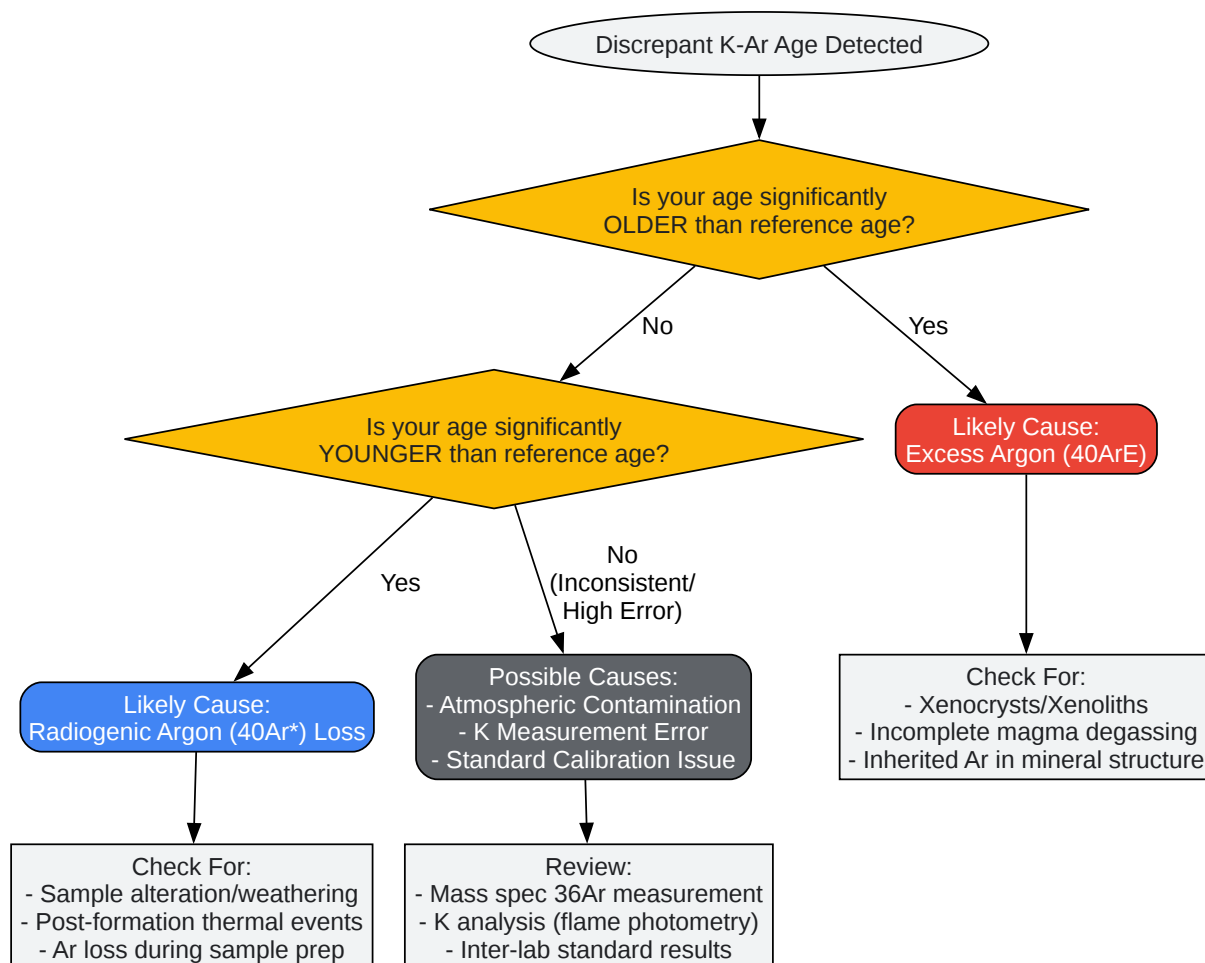
- Potassium Measurement: In conventional K-Ar dating, potassium and argon are measured on two different aliquots of the sample.[12][13][14] If the sample is not perfectly homogeneous, this can introduce significant error.[12] The  $^{40}\text{Ar}/^{39}\text{Ar}$  method avoids this by converting a known fraction of  $^{39}\text{K}$  to  $^{39}\text{Ar}$  through neutron irradiation, allowing the K-proxy ( $^{39}\text{Ar}$ ) and the radiogenic  $^{40}\text{Ar}$  to be measured from the same sample aliquot in the mass spectrometer.[4][13]

- Detection of Argon Loss: The  $^{40}\text{Ar}/^{39}\text{Ar}$  method often uses a step-heating approach, where argon is released at progressively higher temperatures. This generates an age spectrum. A flat "plateau" in this spectrum indicates a consistent age and suggests the sample has not suffered from argon loss.<sup>[4]</sup> A disturbed spectrum can reveal a history of argon loss, which is not detectable with the conventional K-Ar method.<sup>[4]</sup>

## Troubleshooting Guides

### Troubleshooting Inconsistent Age Data

Use the following logical workflow to diagnose the potential source of inter-laboratory discrepancies.



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Caption: Troubleshooting flowchart for discrepant K-Ar ages.

## Data Presentation

## Table 1: Comparison of K-Ar and $^{40}\text{Ar}/^{39}\text{Ar}$ Dating Methods

This table summarizes the key differences that can contribute to variations in results between the two methods.

Feature	Potassium-Argon (K-Ar)	Argon-Argon ( $^{40}\text{Ar}/^{39}\text{Ar}$ )	Implication for Discrepancies
Principle	Measures decay of $^{40}\text{K}$ to $^{40}\text{Ar}$ . <a href="#">[4]</a>	Measures $^{40}\text{Ar}$ relative to $^{39}\text{Ar}$ (proxy for K). <a href="#">[4]</a>	$^{40}\text{Ar}/^{39}\text{Ar}$ is inherently a ratio measurement, often improving precision.
Sample Requirement	Two separate aliquots for K and Ar analysis. <a href="#">[4]</a> <a href="#">[14]</a>	A single aliquot for Ar isotope analysis. <a href="#">[4]</a>	Eliminates errors from sample inhomogeneity. <a href="#">[12]</a>
Detection of Ar Loss	Not directly detectable. <a href="#">[4]</a>	Detectable via step-heating and age spectrum analysis. <a href="#">[4]</a>	$^{40}\text{Ar}/^{39}\text{Ar}$ can identify compromised samples that would give erroneously young K-Ar ages.
Precision	Generally lower. <a href="#">[4]</a>	Generally higher, especially for small or young samples. <a href="#">[4]</a>	Different levels of precision can lead to non-overlapping results.
Atmospheric Correction	Based on measured $^{36}\text{Ar}$ .	Based on measured $^{36}\text{Ar}$ , can use isochron plots.	Isochron analysis in $^{40}\text{Ar}/^{39}\text{Ar}$ can better distinguish trapped argon components. <a href="#">[11]</a> <a href="#">[13]</a>

## Table 2: Impact of Atmospheric Argon Contamination on Age Error

This table illustrates how the error in the calculated age is magnified as the percentage of atmospheric argon increases, assuming a constant measurement error for  $^{36}\text{Ar}$ .

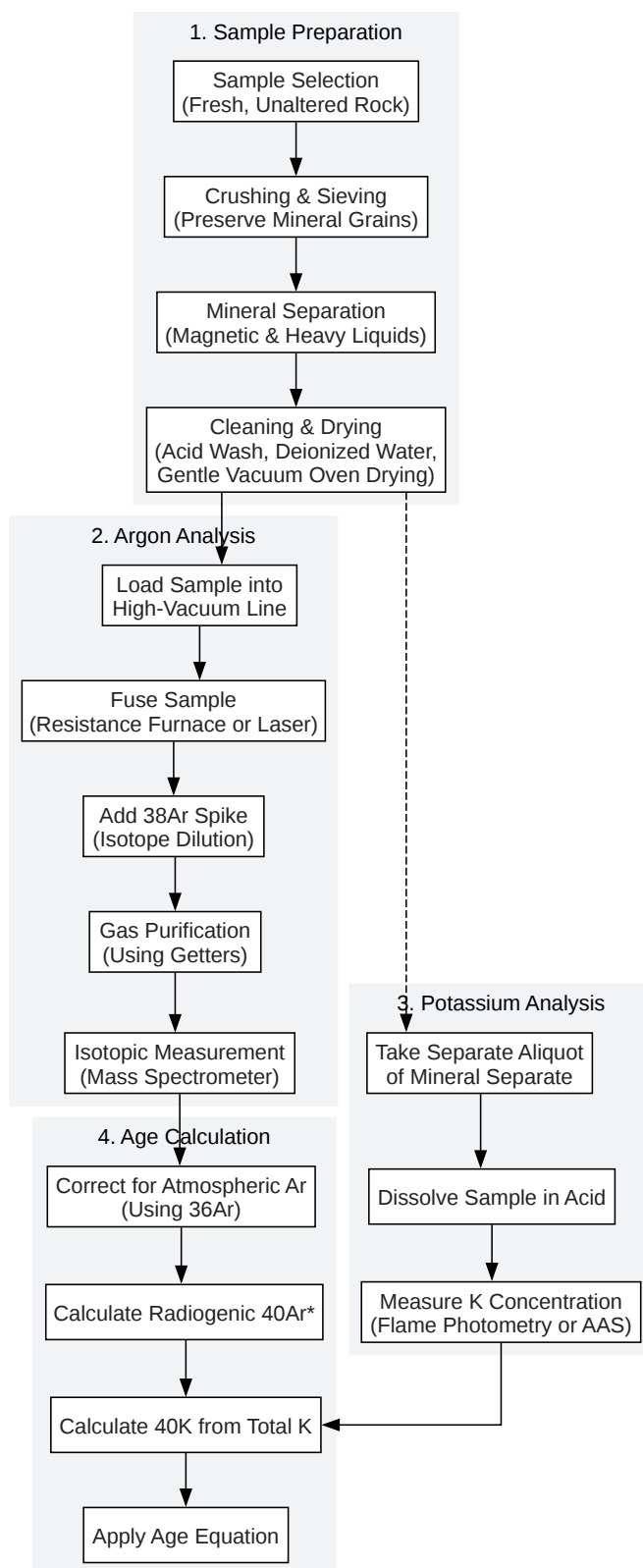
% Atmospheric $^{40}\text{Ar}$ in Sample	Resulting Error Magnification Factor on Age	Qualitative Impact on Young Samples
< 10%	Low	Minimal impact, reliable age.
30%	Moderate	Increased uncertainty, age should be treated with caution.
50%	High	Significant error, age is likely unreliable.
> 70%	Very High	Age measurement is severely compromised. <a href="#">[5]</a>
90%	Extreme	Calculated age has no geological meaning.

Note: Error magnification is based on the principle that uncertainty in the atmospheric correction (derived from  $^{36}\text{Ar}$ ) becomes a larger proportion of the final radiogenic  $^{40}\text{Ar}$  value as contamination increases.\*[\[5\]](#)

## Experimental Protocols

### Standard Protocol for Conventional K-Ar Dating

This protocol outlines the essential steps for K-Ar analysis. Adherence to a consistent methodology is key to reducing inter-laboratory discrepancies.



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Caption: Standard experimental workflow for K-Ar dating.



## Methodology Details:

- Sample Preparation:
  - Selection: A fist-sized, fresh specimen is typically collected, avoiding weathered surfaces. [\[2\]](#)
  - Crushing and Sieving: The rock is crushed in clean equipment and sieved to isolate a specific size fraction that preserves whole mineral grains. [\[3\]](#)[\[4\]](#)
  - Mineral Separation: Target minerals (e.g., biotite, sanidine) are separated using heavy liquids and magnetic techniques to achieve a pure sample. [\[3\]](#)[\[4\]](#)
  - Cleaning: The mineral separate is cleaned with acids and deionized water to remove contaminants and baked gently in a vacuum to remove adsorbed atmospheric argon. [\[3\]](#)[\[4\]](#)
- Argon Measurement:
  - Extraction: A precisely weighed aliquot of the mineral sample is loaded into a high-vacuum extraction line and heated to fusion to release all trapped gases. [\[4\]](#)
  - Spiking: A known quantity of  $^{38}\text{Ar}$  "spike" is added to the released gas. This allows for the determination of the absolute amount of  $^{40}\text{Ar}$  by isotope dilution. [\[4\]](#)
  - Purification: Reactive gases are removed from the sample gas using getters (reactive metal alloys). [\[4\]](#)
  - Analysis: The isotopic composition of the purified argon gas ( $^{40}\text{Ar}$ ,  $^{38}\text{Ar}$ ,  $^{36}\text{Ar}$ ) is measured using a high-precision mass spectrometer. [\[4\]](#)
- Potassium Measurement:
  - Aliquot: A separate, weighed aliquot from the same pure mineral separate is used for potassium analysis. [\[4\]](#)
  - Technique: The concentration of potassium is determined using methods such as flame photometry or atomic absorption spectrometry. [\[4\]](#)[\[13\]](#) The sample is dissolved in acid, and

the light emitted or absorbed by potassium atoms at a specific wavelength is measured against known standards.[15][16]

- Age Calculation:
  - The age is calculated using the measured ratio of radiogenic  $^{40}\text{Ar}$  to  $^{40}\text{K}$ , factoring in the known decay constants of  $^{40}\text{K}$ . [4][8] A critical step is the accurate correction for non-radiogenic atmospheric  $^{40}\text{Ar}$ . [1]

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